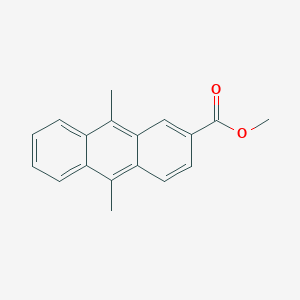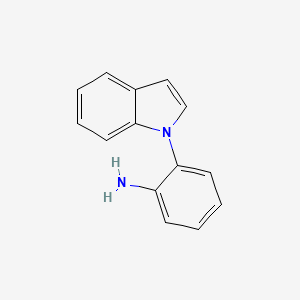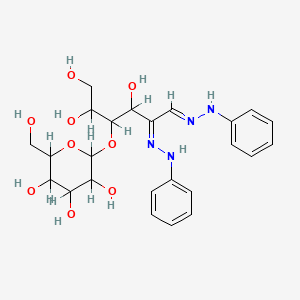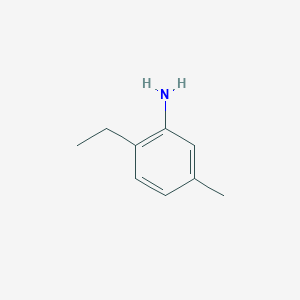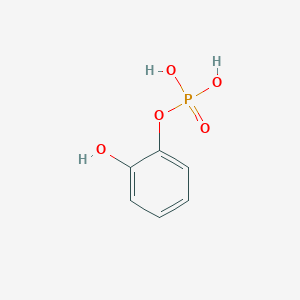
Catechol phosphate
Übersicht
Beschreibung
Catechol phosphate is a chemical compound with the molecular formula C6H7O5P . It is related to catechol, a type of phenol that plays a significant role in various biological functions .
Synthesis Analysis
The synthesis of catechol phosphate-related compounds has been reported in several studies. For instance, phosphate-catecholate chelated Nd (III), Zr (IV), and Al (III) chlorides were synthesized via ethyl chloride elimination reaction of oxophosphoranes with corresponding metal chlorides . Another study reported the synthesis of AgNPs by catechol without additional reducing and stabilizing agents at different reaction conditions . A flame-retardant epoxy resin (TOMPP) was synthesized in two separate steps which include the reaction of the catechol with phosphoryl chloride followed by the reaction of the remaining hydroxyl groups with the epichlorohydrin .
Molecular Structure Analysis
The molecular structure of catechol phosphate consists of a catechol group (a benzene ring with two adjacent hydroxyl groups) and a phosphate group . The molecular weight of catechol phosphate is 190.09 g/mol .
Chemical Reactions Analysis
Catechol and its derivatives participate in various chemical reactions. For example, the reaction of catechol with primary amines leads to crosslinking chemistry, which is both fast and complicated . Another study reported the electrochemical reactions of catechol on different substrate materials and pH conditions .
Wissenschaftliche Forschungsanwendungen
- Researchers have explored catechol phosphate as a precursor for flame-retardant coatings. Specifically, a novel crosslinking agent for epoxy resins, known as TOMPP (derived from catechol), has been synthesized . TOMPP exhibits good heat stability and flame-retardant properties. The synthesis involves two steps: first, the reaction of catechol with phosphoryl chloride, and second, the reaction of the remaining hydroxyl groups with epichlorohydrin. The resulting cured films demonstrate improved thermal stability and self-extinguishing behavior.
- Catechol phosphate shows promise in drug delivery systems due to its biocompatibility and ability to target specific tissues. The catechol group interacts with certain cells, while the phosphate group enhances water solubility and stability.
- Researchers have developed catechol-containing poly(phosphoester)s by copolymerizing an acetal-protected catechol phosphate monomer with phosphoester comonomers. The quantitative release of catechols was achieved by hydrolyzing the acetal groups without backbone degradation .
- Catechol production from glucose has garnered interest as an alternative to petroleum-based chemical synthesis. Microbial cell factories can be engineered to produce catechol, which has applications in the fine chemical and pharmaceutical fields .
Flame-Retardant Coatings
Biomedical Applications
Polymer Chemistry
Fine Chemical Production
Safety and Hazards
Zukünftige Richtungen
The unique combination of catechol and phosphates opens up new possibilities for future research. For instance, this combination can be used to design novel gels for tissue engineering applications or degradable adhesives . Another study suggested the use of catechol phosphate in the design of stimuli-responsive adhesives and antipathogenic biomaterials .
Wirkmechanismus
Target of Action
Catechol phosphate, as a derivative of catechol, primarily targets enzymes and proteins involved in oxidative stress responses and neurotransmission . It interacts with enzymes such as superoxide dismutase, catalase, acetylcholinesterase, butyrylcholinesterase, and ATPase . These enzymes play crucial roles in maintaining cellular homeostasis, regulating neurotransmission, and managing oxidative stress.
Mode of Action
The mode of action of catechol phosphate involves direct and indirect mechanisms. Direct mechanisms include scavenging reactive oxygen species (ROS) and chelating metal ions . Indirect mechanisms involve inducing antioxidant enzymes, inhibiting pro-oxidant enzymes, and producing phase II detoxification enzymes and antioxidant enzymes . These actions result in changes in cellular redox status, enzyme activities, and metabolic pathways.
Biochemical Pathways
Catechol phosphate affects several biochemical pathways. It can restore oxidative-inactivated taurine and hypotaurine, purine, glutathione, glycerophospholipid, nicotinate and nicotinamide, fructose and mannose, pyrimidine metabolisms, and pentose phosphate pathways . These pathways are critical for maintaining cellular functions, detoxification processes, and energy production.
Pharmacokinetics
Catechol, the parent compound, is predicted to be permeable across the blood-brain barrier, suggesting potential central nervous system activity
Result of Action
The action of catechol phosphate leads to several molecular and cellular effects. It significantly elevates the level of glutathione, a key antioxidant, and the activities of superoxide dismutase and catalase, enzymes that neutralize harmful ROS . It also depletes malondialdehyde and nitric oxide levels, markers of oxidative stress . Furthermore, it inhibits the activities of acetylcholinesterase, butyrylcholinesterase, and ATPase, with a concomitant elevation of ENTPDase activity . These changes contribute to the overall antioxidant, neuroprotective, and potentially therapeutic effects of catechol phosphate.
Action Environment
The action, efficacy, and stability of catechol phosphate can be influenced by various environmental factors. For instance, the presence of heavy metals can catalyze redox reactions involving catechol phosphate . Additionally, the pH and temperature of the environment can affect the reactivity and stability of catechol phosphate. More research is needed to fully understand how different environmental factors influence the action of catechol phosphate.
Eigenschaften
IUPAC Name |
(2-hydroxyphenyl) dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O5P/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4,7H,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRLBXXCBSUKSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964174 | |
| Record name | 2-Hydroxyphenyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4918-98-3 | |
| Record name | Catechol phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004918983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyphenyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CATECHOL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8942M17LH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can you provide examples of specific catechol phosphate-containing polymers and their applications?
A2: One example is a novel acetal-protected catechol phosphate monomer used in synthesizing biodegradable poly(phosphoester)s (PPEs). [] These polymers were explored for their potential in biomaterial applications. Notably, the controlled hydrolysis of the acetal group enabled quantitative catechol release without compromising the PPE backbone. [] This characteristic makes them promising for applications requiring controlled release of active compounds. Additionally, these PPEs demonstrated a high binding affinity to magnetite nanoparticles, exceeding that of PPEs containing only phosphoesters. [] This property opens avenues for applications like stabilizing nanoparticles in polar solvents.
Q2: Aside from material science, are there other applications of catechol phosphate derivatives?
A3: Yes, catechol phosphate derivatives find applications in understanding biological systems. For instance, research has focused on the electrochemical oxidation of catechol phosphate by immobilized alkaline phosphatase. [] While the specific details of the study are limited in the abstract, this highlights the relevance of catechol phosphates in enzymatic reactions and biosensing applications.
Q3: What are the future directions for research on catechol phosphates?
A5: Future research could explore the impact of varying the phosphate content and position within the polymer on adhesion properties under diverse conditions. [, ] Investigating the degradation pathways and potential environmental impact of catechol phosphate-based polymers is crucial for sustainable material development. [] Further exploration of catechol phosphate derivatives in biomimetic applications, such as mimicking the redox activity of metalloenzymes, is a promising avenue. [, ] Finally, understanding the specific interactions of catechol phosphates with biomolecules like enzymes could unlock new possibilities in biosensing and drug delivery. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




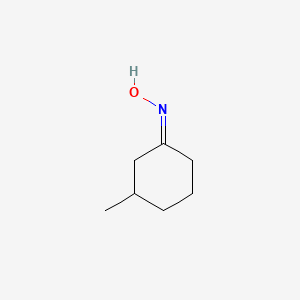
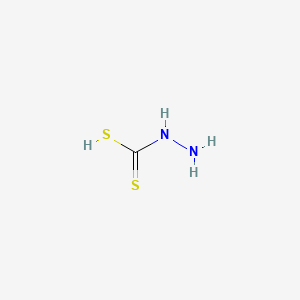
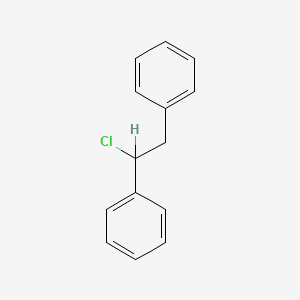
![2-Methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B3052868.png)
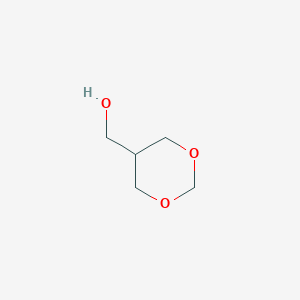
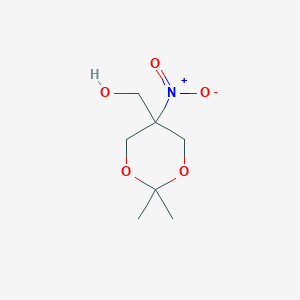
![[1,1':4',1''-Terphenyl]-2-ol](/img/structure/B3052872.png)

